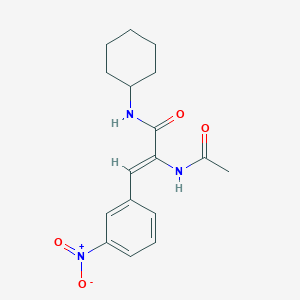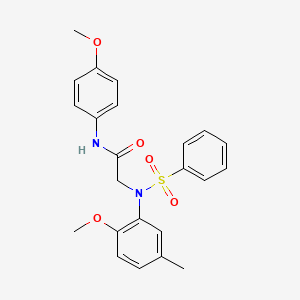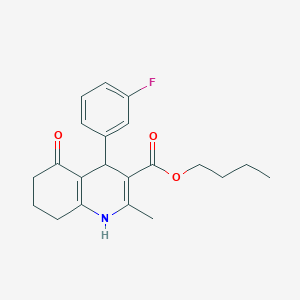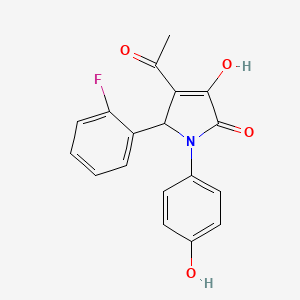
2-(acetylamino)-N-cyclohexyl-3-(3-nitrophenyl)acrylamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(Acetylamino)-N-cyclohexyl-3-(3-nitrophenyl)acrylamide, also known as ACNPA, is a chemical compound that has gained significant attention in the scientific research community due to its potential applications in various fields. ACNPA is a synthetic compound that is prepared by combining acryloyl chloride, 3-nitroaniline, and cyclohexylamine. This compound has been extensively studied for its mechanism of action, biochemical and physiological effects, and its potential applications in scientific research.
科学的研究の応用
2-(acetylamino)-N-cyclohexyl-3-(3-nitrophenyl)acrylamide has been extensively studied for its potential applications in various fields of scientific research. One of the most promising applications of 2-(acetylamino)-N-cyclohexyl-3-(3-nitrophenyl)acrylamide is in the field of cancer research. Studies have shown that 2-(acetylamino)-N-cyclohexyl-3-(3-nitrophenyl)acrylamide can inhibit the growth of cancer cells by inducing apoptosis, which is the programmed cell death of cancer cells. 2-(acetylamino)-N-cyclohexyl-3-(3-nitrophenyl)acrylamide has also been shown to inhibit the activity of certain enzymes that are involved in cancer cell proliferation.
作用機序
The mechanism of action of 2-(acetylamino)-N-cyclohexyl-3-(3-nitrophenyl)acrylamide is not fully understood, but studies have shown that it works by inhibiting the activity of certain enzymes that are involved in cell proliferation. 2-(acetylamino)-N-cyclohexyl-3-(3-nitrophenyl)acrylamide has been shown to inhibit the activity of the enzyme histone deacetylase, which is involved in the regulation of gene expression. By inhibiting this enzyme, 2-(acetylamino)-N-cyclohexyl-3-(3-nitrophenyl)acrylamide can induce apoptosis in cancer cells and inhibit their growth.
Biochemical and Physiological Effects:
2-(acetylamino)-N-cyclohexyl-3-(3-nitrophenyl)acrylamide has been shown to have several biochemical and physiological effects. Studies have shown that 2-(acetylamino)-N-cyclohexyl-3-(3-nitrophenyl)acrylamide can inhibit the activity of certain enzymes that are involved in cell proliferation, such as histone deacetylase. 2-(acetylamino)-N-cyclohexyl-3-(3-nitrophenyl)acrylamide has also been shown to induce apoptosis in cancer cells, which is the programmed cell death of cancer cells. Additionally, 2-(acetylamino)-N-cyclohexyl-3-(3-nitrophenyl)acrylamide has been shown to have anti-inflammatory effects, making it a potential candidate for the treatment of inflammatory diseases.
実験室実験の利点と制限
2-(acetylamino)-N-cyclohexyl-3-(3-nitrophenyl)acrylamide has several advantages for use in lab experiments. It is a synthetic compound that can be easily synthesized in large quantities, making it a cost-effective option for research purposes. Additionally, 2-(acetylamino)-N-cyclohexyl-3-(3-nitrophenyl)acrylamide has been extensively studied, and its mechanism of action is well understood, making it a reliable tool for scientific research. However, there are also some limitations to the use of 2-(acetylamino)-N-cyclohexyl-3-(3-nitrophenyl)acrylamide in lab experiments. It has been shown to have some toxicity, and its effects on normal cells are not well understood. Additionally, 2-(acetylamino)-N-cyclohexyl-3-(3-nitrophenyl)acrylamide has not been extensively studied in vivo, so its potential applications in animal models are not well understood.
将来の方向性
There are several future directions for research on 2-(acetylamino)-N-cyclohexyl-3-(3-nitrophenyl)acrylamide. One potential direction is to further study its mechanism of action and its effects on normal cells. Additionally, more research is needed to determine its potential applications in animal models and its toxicity in vivo. Furthermore, 2-(acetylamino)-N-cyclohexyl-3-(3-nitrophenyl)acrylamide has been shown to have anti-inflammatory effects, making it a potential candidate for the treatment of inflammatory diseases, and further research in this area is warranted. Finally, 2-(acetylamino)-N-cyclohexyl-3-(3-nitrophenyl)acrylamide has potential applications in other fields of scientific research, such as materials science and drug delivery, and more research is needed to explore these potential applications.
In conclusion, 2-(acetylamino)-N-cyclohexyl-3-(3-nitrophenyl)acrylamide is a synthetic compound that has gained significant attention in the scientific research community due to its potential applications in various fields. Its mechanism of action, biochemical and physiological effects, and potential applications in scientific research have been extensively studied. 2-(acetylamino)-N-cyclohexyl-3-(3-nitrophenyl)acrylamide has several advantages for use in lab experiments, but there are also some limitations to its use. There are several future directions for research on 2-(acetylamino)-N-cyclohexyl-3-(3-nitrophenyl)acrylamide, including further study of its mechanism of action, its effects on normal cells, and its potential applications in animal models and other fields of scientific research.
合成法
The synthesis of 2-(acetylamino)-N-cyclohexyl-3-(3-nitrophenyl)acrylamide involves the reaction of acryloyl chloride, 3-nitroaniline, and cyclohexylamine in a solvent such as dichloromethane. The reaction is carried out under reflux conditions, and the product is purified by recrystallization to obtain pure 2-(acetylamino)-N-cyclohexyl-3-(3-nitrophenyl)acrylamide. This synthesis method has been optimized to produce high yields of 2-(acetylamino)-N-cyclohexyl-3-(3-nitrophenyl)acrylamide, making it a cost-effective and efficient method for large-scale production.
特性
IUPAC Name |
(Z)-2-acetamido-N-cyclohexyl-3-(3-nitrophenyl)prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21N3O4/c1-12(21)18-16(17(22)19-14-7-3-2-4-8-14)11-13-6-5-9-15(10-13)20(23)24/h5-6,9-11,14H,2-4,7-8H2,1H3,(H,18,21)(H,19,22)/b16-11- |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MYQQRGBQUJDYCC-WJDWOHSUSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC(=CC1=CC(=CC=C1)[N+](=O)[O-])C(=O)NC2CCCCC2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)N/C(=C\C1=CC(=CC=C1)[N+](=O)[O-])/C(=O)NC2CCCCC2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-(2-phenylethyl)-9,10-dihydropyrimido[4,5-c]isoquinoline-1,3,7(2H,4H,8H)-trione](/img/structure/B5225559.png)
![N~2~-benzyl-N~1~-(2,6-diethylphenyl)-N~2~-[(4-methoxy-3-methylphenyl)sulfonyl]glycinamide](/img/structure/B5225565.png)
![N-(3-chlorobenzyl)-3-(1-{[2-(methylthio)-3-pyridinyl]carbonyl}-4-piperidinyl)propanamide](/img/structure/B5225599.png)
![1-ethoxy-2-[3-(4-isopropylphenoxy)propoxy]benzene](/img/structure/B5225606.png)


![3-(ethylthio)-6-phenyl-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine](/img/structure/B5225618.png)
![2-{[2-(4-chloro-3,5-dimethylphenoxy)ethyl]amino}ethanol](/img/structure/B5225623.png)
![4-[(5-methoxy-2,6-dinitro-3-pyridinyl)amino]benzenesulfonamide](/img/structure/B5225629.png)

![3-[(4,7-dimethyl-2-quinazolinyl)thio]-1-(4-methoxyphenyl)-2,5-pyrrolidinedione](/img/structure/B5225647.png)


